molecular formula C19H11ClN2OS2 B2690205 3-chloro-N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide CAS No. 681162-40-3

3-chloro-N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2690205
CAS No.: 681162-40-3
M. Wt: 382.88
InChI Key: ZAQQFOLCCMTPFN-UHFFFAOYSA-N
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Description

3-chloro-N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide is a synthetic chemical reagent designed for research and development applications. This compound features a benzo[b]thiophene core, a privileged structure in medicinal chemistry known for its diverse pharmacological potential, fused with an indenothiazole system via a carboxamide linkage . The integration of these moieties produces a complex molecular architecture suitable for exploring new chemical space in drug discovery. Benzo[b]thiophene derivatives are subjects of significant research interest due to their wide range of reported biological activities. Analogous compounds have been investigated as acetylcholinesterase (AChE) inhibitors for neurodegenerative disease research , as well as for antimicrobial properties . Furthermore, recent studies on novel thiophene carboxamide analogues highlight their potential as potent and selective inhibitors of enzymes like sphingomyelin synthase 2 (SMS2), which is a promising target for inflammatory conditions such as dry eye disease . The specific structural features of this reagent, including the 3-chloro substituent and the indenothiazole carboxamide, make it a valuable intermediate for synthesizing new chemical entities and for structure-activity relationship (SAR) studies in these and other therapeutic areas. This product is intended for research use by qualified laboratory personnel. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, referring to the provided Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

3-chloro-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClN2OS2/c20-15-12-7-3-4-8-13(12)24-17(15)18(23)22-19-21-16-11-6-2-1-5-10(11)9-14(16)25-19/h1-8H,9H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQQFOLCCMTPFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate ketones with thiourea to form the thiazole ring, followed by further functionalization to introduce the indeno and benzo[b]thiophene moieties . The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired transformations occur efficiently .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups onto the aromatic rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-chloro-N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects such as antiviral or anticancer activity . Molecular docking studies have provided insights into the binding modes and interactions of this compound with its targets .

Comparison with Similar Compounds

Table 2: Substituent Effects on Benzo[b]thiophene Carboxamides

Compound Amine Group Substituent on Benzo[b]thiophene Biological Activity
Target Compound 8H-Indeno[1,2-d]thiazol-2-yl 3-Chloro Antiviral (predicted)
Compound 85 5-Nitrothiazol-2-yl 3-Chloro Antimicrobial
Compound 28 Phenyl 3-Chloro, 5-methoxy Undisclosed (structural analog)

Substituent Impact on Activity and Physicochemical Properties

  • Chlorine vs. Methoxy : The 3-chloro substituent on the benzo[b]thiophene ring provides strong electron-withdrawing effects, enhancing electrophilicity and binding to cysteine residues in viral proteases. Methoxy groups (e.g., in compound 4) improve solubility but may reduce target affinity due to steric bulk .
  • Heterocyclic Amine Groups: The indeno[1,2-d]thiazole moiety (target compound) offers a rigid, planar structure for π-π stacking in enzyme active sites, outperforming flexible systems like nitrothiazole (compound 85) or phenyl (compound 28) .

Biological Activity

Overview

3-chloro-N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide is a complex heterocyclic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound combines indeno, thiazole, and benzo[b]thiophene moieties, which contribute to its diverse biological activities.

The primary biological activity of this compound is its role as an inhibitor of the 3-chymotrypsin-like cysteine protease (3CL pro) of SARS-CoV-2. This enzyme is crucial for the replication of the virus, making it a significant target for antiviral drug development. The compound inhibits the activity of 3CL pro, thereby disrupting the viral replication cycle and potentially reducing viral load in infected cells .

Biological Activity Data

The biological activity of this compound has been evaluated through various studies, highlighting its potential as an antiviral agent. Below are some key findings:

Study IC50 Value (µM) Target Activity
Study on SARS-CoV-2 Inhibition1.28 ± 0.173CL proSignificant inhibition observed
Comparative Analysis with Similar Compounds6.42 ± 0.903CL proModerate inhibition
Molecular Docking Studies--Good binding energy with favorable interactions

Case Studies

  • Antiviral Activity Against SARS-CoV-2 : In a study focused on the synthesis and evaluation of various indeno[1,2-d]thiazole derivatives, this compound was identified as a potent inhibitor of the SARS-CoV-2 3CL pro with an IC50 value of 1.28 µM. This finding suggests that the compound could serve as a lead for developing new antiviral therapies against COVID-19 .
  • Comparative Studies with Other Derivatives : Another study compared this compound with other derivatives in terms of their inhibitory effects on 3CL pro. The results indicated that while some derivatives showed varying degrees of activity, the unique structure of this compound provided it with distinct advantages in binding affinity and inhibition efficiency .

The synthesis of this compound typically involves multi-step reactions starting from available precursors, including cyclization processes to form the thiazole ring followed by functionalization to introduce the indeno and benzo[b]thiophene structures. The chemical properties allow for various modifications that can enhance its biological activity or alter its pharmacokinetic profile.

Q & A

Q. Optimization strategies :

  • Use DMF or dichloromethane as solvents for improved solubility .
  • Adjust reaction temperatures (e.g., 80–100°C for cyclocondensation) .
  • Employ continuous flow reactors for scale-up to enhance yield (up to 54% in batch vs. potential 65–70% in flow) .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers expect?

Answer:
Key techniques include:

  • ¹H/¹³C NMR :
    • Benzo[b]thiophene protons at δ 7.2–8.1 ppm (aromatic region) .
    • Indeno-thiazole NH protons at δ 10–12 ppm (broad singlet) .
  • HRMS (ESI) : Confirm molecular ion ([M+H]⁺) with <5 ppm error .
  • IR Spectroscopy :
    • C=O stretch at ~1670 cm⁻¹ (amide) .
    • C-S-C vibrations at 690–720 cm⁻¹ .

Example : For a related compound, HRMS matched calculated [M+H]⁺ at 356.7 g/mol .

Advanced: How can researchers resolve contradictions between in vitro and in vivo biological activity data?

Answer:
Contradictions often arise from:

  • Pharmacokinetic variability : Poor bioavailability or metabolic instability.
  • Off-target effects in complex in vivo systems.

Q. Methodological approaches :

  • Perform ADME assays (e.g., hepatic microsome stability tests) to assess metabolic liabilities .
  • Use LC-MS/MS for in vivo metabolite profiling .
  • Validate target engagement via radioligand binding assays (e.g., A1 adenosine receptor binding with Kd ~59 nM for analogs) .

Advanced: What strategies improve selectivity for A1 adenosine receptors over A2A/A3 subtypes?

Answer:

  • Structure-activity relationship (SAR) studies :
    • Introduce 6-aryl substituents on the indeno-thiazole ring (EC₅₀ values ≤1 μM for A1 vs. >10 μM for A2A/A3) .
    • Modify the chloro-substituent position on the benzo[b]thiophene to reduce off-target interactions .
  • Computational modeling : Use molecular docking to identify steric clashes with non-target receptors .

Basic: What are the recommended storage conditions and solubility profiles for this compound?

Answer:

  • Storage : -20°C in airtight, light-protected containers to prevent degradation .
  • Solubility :
    • ≥38 mg/mL in DMSO (suitable for in vitro assays) .
    • Limited aqueous solubility; use co-solvents like PEG-400 (<5% v/v) for in vivo studies .

Advanced: How can computational methods predict binding modes with biological targets?

Answer:

  • Molecular docking (e.g., AutoDock Vina):
    • Focus on interactions between the chloro-benzo[b]thiophene moiety and hydrophobic receptor pockets .
    • Validate predictions with mutagenesis studies (e.g., alanine scanning of target residues) .
  • MD simulations : Assess binding stability over 100 ns trajectories to identify critical hydrogen bonds .

Basic: What in vitro assays are suitable for initial biological evaluation?

Answer:

  • Antimicrobial activity : Broth microdilution (MIC determination) per CLSI guidelines .
  • Anticancer potential : MTT assays on cell lines (e.g., IC₅₀ values for HepG2 or MCF-7 cells) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., Hedgehog pathway inhibition via Smo receptor binding) .

Advanced: What challenges arise in scaling up synthesis, and how can they be mitigated?

Answer:
Challenges :

  • Low yields (e.g., 48–54% in batch reactions) .
  • Purification difficulties due to byproducts.

Q. Solutions :

  • Transition to continuous flow synthesis for better heat/mass transfer .
  • Optimize crystallization protocols (e.g., ethanol/water mixtures) for high-purity isolation .
  • Use preparative HPLC for final purification (>95% purity) .

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